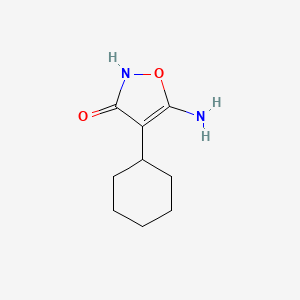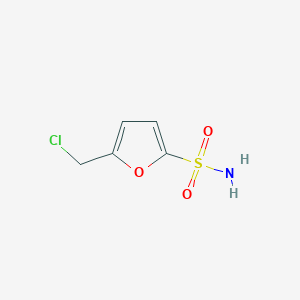![molecular formula C17H14O4 B12874396 1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one CAS No. 15824-26-7](/img/structure/B12874396.png)
1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-hydroxy-2-(4-hydroxyphenyl)benzofuran-3-yl)propan-1-one is an organic compound belonging to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with hydroxyphenyl and propanone groups. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-hydroxy-2-(4-hydroxyphenyl)benzofuran-3-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This one-pot etherification and dehydrative cyclization process is often employed to form the benzofuran ring system . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be used for the cyclization of aryl acetylenes .
Industrial Production Methods: Industrial production of this compound may involve scale-up synthesis techniques. For instance, the cyclization of o-hydroxyacetophenones in the presence of acetic anhydride, sodium acetate, and acetic acid can be scaled up to produce larger quantities of the compound . The reaction conditions and purification steps are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(6-hydroxy-2-(4-hydroxyphenyl)benzofuran-3-yl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxyl groups present in the compound make it susceptible to oxidation reactions, leading to the formation of quinones or other oxidized products . Reduction reactions can target the carbonyl group, converting it to an alcohol . Substitution reactions can occur at the benzofuran ring or the phenyl ring, depending on the reagents and conditions used .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions . Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions . Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles, depending on the desired product .
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzofuran compounds. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, benzofuran derivatives, including this compound, have shown promise as antimicrobial, antioxidant, and anticancer agents . The compound’s ability to interact with biological targets makes it a valuable candidate for drug development and therapeutic applications .
Mechanism of Action
The mechanism of action of 1-(6-hydroxy-2-(4-hydroxyphenyl)benzofuran-3-yl)propan-1-one involves its interaction with molecular targets and pathways in biological systems. The compound’s hydroxyl groups can participate in hydrogen bonding and electron transfer reactions, contributing to its biological activity . For example, the compound may exert antioxidant effects by scavenging reactive oxygen species and preventing oxidative damage to cells . Additionally, its interaction with enzymes and receptors can modulate various cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1-(6-hydroxy-2-(4-hydroxyphenyl)benzofuran-3-yl)propan-1-one include other benzofuran derivatives with hydroxyphenyl and propanone groups. Examples include 5-(6-hydroxy-2-(4-hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol, (E)-2-(4-hydroxyphenyl)-4-(4-hydroxystyryl)benzofuran-6-ol, and (E)-5-(6-hydroxy-4-(4-hydroxystyryl)benzofuran-3-yl)benzene-1,3-diol .
Uniqueness: The uniqueness of 1-(6-hydroxy-2-(4-hydroxyphenyl)benzofuran-3-yl)propan-1-one lies in its specific substitution pattern and the presence of both hydroxyphenyl and propanone groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
15824-26-7 |
|---|---|
Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
1-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one |
InChI |
InChI=1S/C17H14O4/c1-2-14(20)16-13-8-7-12(19)9-15(13)21-17(16)10-3-5-11(18)6-4-10/h3-9,18-19H,2H2,1H3 |
InChI Key |
GZSBOLACTADZOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-oxaheptacyclo[15.8.0.02,11.03,8.04,24.012,16.020,25]pentacosa-1(17),3,5,8,10,12(16),18,20(25),21,23-decaene-13,15-dione](/img/structure/B12874317.png)
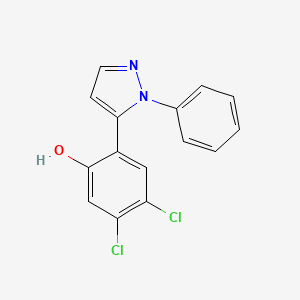

![(1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12874326.png)
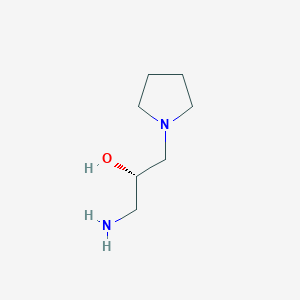
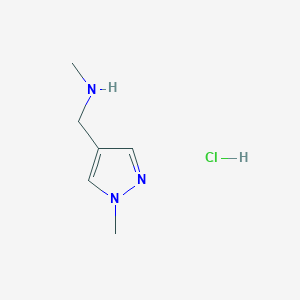
![2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide](/img/structure/B12874341.png)
![3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12874347.png)
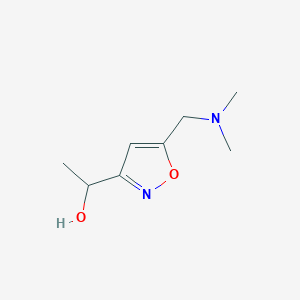
![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12874382.png)
![Pyrrolo[2,1-d][1,2,3,5]tetrazine](/img/structure/B12874388.png)

